

# An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-Methoxycinnamate

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## Compound of Interest

Compound Name: Methyl 4-methoxycinnamate

Cat. No.: B1205502

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## Abstract

**Methyl 4-methoxycinnamate** is a widely utilized organic compound, primarily known for its application as a UV filter in sunscreens and cosmetics.<sup>[1][2][3][4]</sup> Its efficacy and safety in these applications are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **methyl 4-methoxycinnamate**, including its melting and boiling points, solubility, and partition coefficient. Detailed experimental protocols for the determination of these properties are presented, alongside spectroscopic data that aids in its structural elucidation and quality control. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation science.

## Core Physicochemical Properties

The physicochemical properties of **methyl 4-methoxycinnamate** are crucial for its formulation, stability, and biological activity. A summary of these key properties is presented in the tables below.

## Identification and General Properties

Property	Value	Source(s)
IUPAC Name	methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate	[1][5]
CAS Number	832-01-9, 3901-07-3	[1][6]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>3</sub>	[1][7][8]
Molecular Weight	192.21 g/mol	[1][2][3][6]
Appearance	White to off-white solid	[9]

## Thermodynamic and Physical Properties

Property	Value	Source(s)
Melting Point	89-90 °C (also reported as 94-95 °C)	[1][7][8][10][11]
Boiling Point	310.6 °C at 760 mmHg; 110 °C at 0.01 Torr	[1][6][7][8][11]
Density	1.102 g/cm <sup>3</sup>	[7][11]
Flash Point	126.9 °C	[6][7]
Vapor Pressure	0.001 mmHg at 25 °C (estimated)	[6]

## Solubility and Partitioning Behavior

Property	Value	Source(s)
Water Solubility	396.7 mg/L at 25 °C (estimated); 0.15 g/L	[3][6][12]
Solubility in Organic Solvents	Soluble in alcohol, ethanol, and acetone	[2][6]
LogP (o/w)	1.88 - 2.62	[3][6][7][12]

## Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of **methyl 4-methoxycinnamate**.

### UV-Vis Spectroscopy

**Methyl 4-methoxycinnamate** exhibits strong absorption in the UV-B region, which is the basis for its use as a sunscreen agent.<sup>[10]</sup> The maximum absorption wavelength ( $\lambda_{\text{max}}$ ) is reported to be between 309-311 nm.<sup>[10]</sup>

### Infrared (IR) Spectroscopy

The IR spectrum of **methyl 4-methoxycinnamate** shows characteristic absorption bands corresponding to its functional groups. Key peaks include a strong carbonyl (C=O) stretch at approximately  $1720\text{ cm}^{-1}$ , a C=C double bond stretch around  $1640\text{ cm}^{-1}$ , and a characteristic C-O-C stretch of the methoxy group at about  $1250\text{ cm}^{-1}$ .<sup>[1]</sup>

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton ( $^1\text{H}$ ) NMR and Carbon-13 ( $^{13}\text{C}$ ) NMR spectroscopy are essential for the detailed structural elucidation of the molecule.

- $^1\text{H}$  NMR (in  $\text{CDCl}_3$ ):
  - The trans-alkene protons appear as doublets at approximately 7.6 ppm and 6.3 ppm with a coupling constant (J) of around 16 Hz.<sup>[1]</sup>
  - The aromatic protons exhibit a typical AA'BB' pattern at approximately 7.5 ppm and 6.9 ppm.<sup>[1]</sup>
  - The methoxy ( $-\text{OCH}_3$ ) and ester methyl ( $-\text{OCH}_3$ ) groups appear as singlets at approximately 3.8 ppm and 3.7 ppm, respectively.<sup>[1]</sup>
- $^{13}\text{C}$  NMR: The spectrum will show distinct signals for the carbonyl carbon, aromatic carbons, olefinic carbons, and the methyl carbons of the ester and ether groups.

## Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **methyl 4-methoxycinnamate**, based on internationally recognized guidelines and standard laboratory practices.

## Determination of Melting Point (OECD 102)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.<sup>[12]</sup>

Apparatus:

- Capillary tube melting point apparatus
- Thermometer with appropriate range and accuracy
- Mortar and pestle

Procedure:

- A small amount of finely powdered **methyl 4-methoxycinnamate** is packed into a capillary tube to a height of 2-4 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate.
- The temperatures at which the substance begins to melt and at which it is completely liquid are recorded as the melting range. Several methods can be employed, including the use of a liquid bath or a metal block for heating, or techniques like Differential Scanning Calorimetry (DSC).<sup>[12][13]</sup>

## Determination of Boiling Point (OECD 103)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.<sup>[6][8]</sup>

Apparatus:

- Ebulliometer or dynamic vapor pressure apparatus
- Thermometer or temperature sensor
- Pressure measurement device

Procedure (Dynamic Method):

- The substance is placed in a suitable vessel and heated.
- The pressure in the system is controlled and measured.
- The temperature at which boiling occurs is recorded for a series of pressures.
- A plot of  $\log(\text{pressure})$  versus the inverse of the absolute temperature is used to determine the normal boiling point (at 101.325 kPa). Other acceptable methods include distillation methods and differential thermal analysis.[\[6\]](#)[\[8\]](#)

## Determination of Water Solubility (OECD 105)

Principle: Water solubility is the saturation mass concentration of a substance in water at a given temperature.[\[1\]](#)[\[10\]](#)

Apparatus:

- Shaking flask or vessel
- Constant temperature bath
- Centrifuge or filtration apparatus
- Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure (Flask Method):

- An excess amount of **methyl 4-methoxycinnamate** is added to a known volume of water in a flask.

- The flask is agitated in a constant temperature bath (e.g.,  $20 \pm 0.5$  °C) until equilibrium is reached.[\[10\]](#)
- The mixture is then centrifuged or filtered to separate the undissolved solid.
- The concentration of **methyl 4-methoxycinnamate** in the clear aqueous phase is determined using a suitable analytical method. This method is appropriate for substances with solubilities above  $10^{-2}$  g/L.[\[10\]](#) For lower solubilities, the column elution method is recommended.[\[1\]](#)[\[10\]](#)

## Determination of Partition Coefficient (LogP) (OECD 107/117)

Principle: The n-octanol/water partition coefficient ( $P_{ow}$ ) is the ratio of the equilibrium concentrations of a substance in n-octanol and water.[\[11\]](#) It is a measure of a substance's lipophilicity.

Apparatus:

- Shake flasks or centrifuge tubes with stoppers
- Mechanical shaker
- Centrifuge
- Analytical instrument for concentration measurement

Procedure (Shake Flask Method - OECD 107):

- A known volume of n-octanol and water are pre-saturated with each other.
- A small amount of **methyl 4-methoxycinnamate** is dissolved in either the n-octanol or water phase.
- The two phases are placed in a flask and shaken until equilibrium is reached.
- The mixture is centrifuged to ensure complete separation of the two phases.

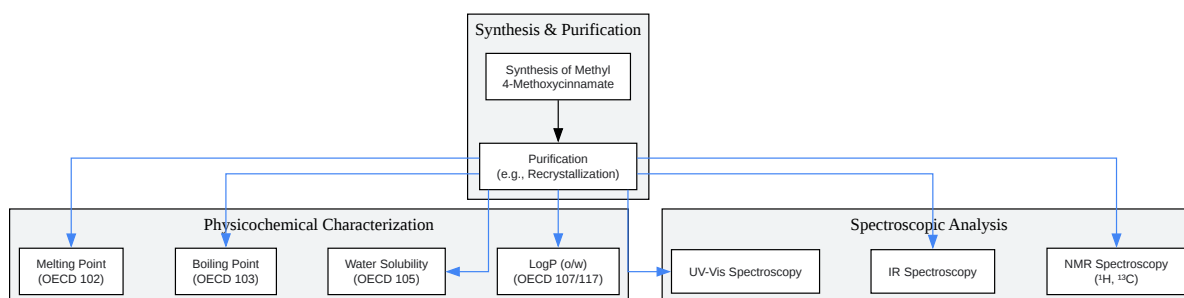
- The concentration of the substance in each phase is determined analytically.
- The partition coefficient ( $P_{ow}$ ) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. This method is suitable for log  $P_{ow}$  values between -2 and 4.<sup>[14]</sup>

Procedure (HPLC Method - OECD 117):

- This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its n-octanol/water partition coefficient.
- A calibration curve is generated using reference substances with known log  $P_{ow}$  values.
- **Methyl 4-methoxycinnamate** is injected onto the column, and its retention time is measured.
- The log  $P_{ow}$  is then determined from the calibration curve. This method is suitable for log  $P_{ow}$  values in the range of 0 to 6.

## Mandatory Visualizations

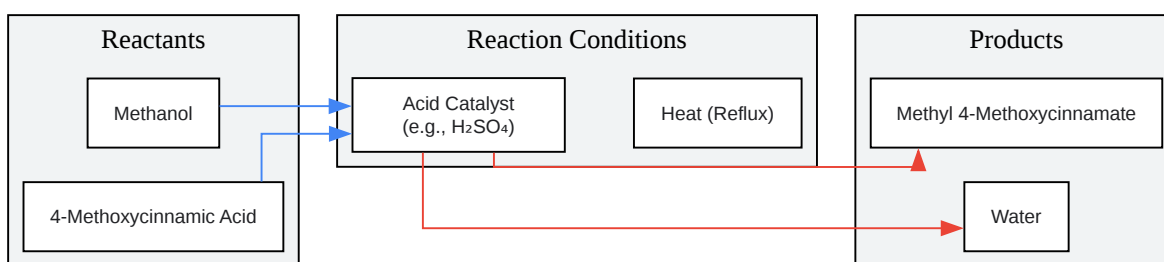
### Experimental Workflow for Physicochemical Characterization



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Caption: Workflow for the synthesis, purification, and physicochemical characterization of **methyl 4-methoxycinnamate**.

## Synthesis of Methyl 4-Methoxycinnamate via Fischer Esterification



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Caption: Fischer esterification synthesis of **methyl 4-methoxycinnamate**.



## Conclusion

This technical guide has consolidated the key physicochemical properties of **methyl 4-methoxycinnamate**, providing a valuable data resource for scientists and researchers. The inclusion of detailed, standardized experimental protocols offers a practical framework for the consistent and reliable characterization of this compound. The presented data and methodologies are essential for ensuring the quality, efficacy, and safety of products containing **methyl 4-methoxycinnamate**, particularly in the pharmaceutical and cosmetic industries.

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